N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position is occupied by a 2-methoxyphenyl group, the 5-position by a pyridin-2-yl moiety, and the 4-position by a carboxamide linker connected to a 1,4-dioxan-2-ylmethyl group. The dioxane ring may enhance aqueous solubility compared to purely aromatic substituents, while the pyridin-2-yl group could facilitate binding to metalloenzymes or participate in directed hydrogen bonding .
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-27-17-8-3-2-7-16(17)25-19(15-6-4-5-9-21-15)18(23-24-25)20(26)22-12-14-13-28-10-11-29-14/h2-9,14H,10-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCJLHLTUIDAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3COCCO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 1,2,3-triazole-4-carboxamides, which are often explored for their pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison with two analogs from screening libraries ():
Table 1: Structural and Inferred Property Comparison
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Structural Features | Inferred Properties |
|---|---|---|---|---|---|
| N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide | 1: 2-methoxyphenyl; 5: pyridin-2-yl; 4: dioxan-2-ylmethyl | C₂₁H₂₂N₆O₄ | 422.44 | Ether-containing dioxane, methoxy, pyridyl | Enhanced solubility, potential CNS activity |
| 1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (L741-3518) | 1: 4-fluoro-3-methylphenyl; 5: pyridin-4-yl; 4: pyridin-2-ylmethyl | C₂₁H₁₇FN₆O | 388.40 | Fluorinated aryl, pyridyl substituents | Increased lipophilicity, possible CYP inhibition |
| N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | 1: 4-fluoro-3-methylphenyl; 5: pyridin-3-yl; 4: 3-chloro-4-fluorophenylmethyl | C₂₂H₁₇ClF₂N₆O | 454.86 | Halogenated aromatic groups | High metabolic stability, potential toxicity concerns |
Key Differences and Implications:
Substituent Effects on Solubility :
- The dioxane ring in the target compound introduces ether oxygen atoms, which likely improve aqueous solubility compared to the halogenated or pyridylmethyl groups in analogs L741-3518 and the chloro-fluorophenyl derivative .
- Fluorinated and chlorinated analogs (e.g., L741-3518) may exhibit higher lipophilicity, favoring blood-brain barrier penetration but increasing risks of off-target binding .
In contrast, fluorinated aryl groups in analogs are electron-withdrawing, altering binding affinities . Pyridin-2-yl (target) vs. pyridin-3-yl/4-yl (analogs): The nitrogen position affects hydrogen-bonding patterns. Pyridin-2-yl may coordinate more effectively to metal ions in enzymatic active sites .
The dioxane moiety might require protective group strategies during coupling .
Crystallographic Characterization: Structural determination of such compounds often employs SHELX software (e.g., SHELXL for refinement), as noted in and . The target compound’s dioxane ring may introduce conformational flexibility, complicating crystallographic analysis compared to rigid halogenated analogs .
Research and Development Context
- Screening Data : Compounds like L741-3518 are available in milligram quantities (), suggesting inclusion in high-throughput screening libraries. The target compound’s unique dioxane substituent may position it as a lead candidate for optimizing solubility in such screens.
- Therapeutic Potential: The pyridin-2-yl and dioxane groups hint at applications in kinase inhibition or antimicrobial agents, though further in vitro studies are needed to validate these hypotheses.
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